molecular formula C4H6F3NO2 B12334736 L-Alanine, 3,3,3-trifluoro-2-methyl-

L-Alanine, 3,3,3-trifluoro-2-methyl-

Cat. No.: B12334736
M. Wt: 157.09 g/mol
InChI Key: JBQBFDPQDFDHEC-GSVOUGTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID typically involves the introduction of a trifluoromethyl group into an amino acid precursor. One common method is the reaction of 2-methylpropanoic acid with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism by which 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-2,2-dimethylpropionic acid
  • ®-2-amino-3,3,3-trifluoro-2-methylpropanoic acid

Comparison: Compared to other fluorinated amino acids, 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring high specificity and stability .

Properties

Molecular Formula

C4H6F3NO2

Molecular Weight

157.09 g/mol

IUPAC Name

(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid

InChI

InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)/t3-/m1/s1

InChI Key

JBQBFDPQDFDHEC-GSVOUGTGSA-N

Isomeric SMILES

C[C@@](C(=O)O)(C(F)(F)F)N

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)N

Origin of Product

United States

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